Carbon disulfide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

In water, 2160 mg/L at 25 °C

Soluble in water

Slightly soluble in water

Soluble in chloroform; miscible with ethanol, ether

Miscible with anhydrous methanol, ethanol, ether, benzene, chloroform, carbon tetrachloride, oils

Soluble in alcohol, benzene, ether

2.16 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 0.2

0.3%

Synonyms

Canonical SMILES

Synthesis of Organosulfur Compounds:

CS₂ serves as a crucial starting material for the synthesis of diverse organosulfur compounds. These compounds hold significance in various research areas, including:

- Flotation agents: Xanthates, a class of organosulfur compounds derived from CS₂, play a vital role in the froth flotation process for separating valuable minerals from their ores.

- Dithiocarbamates: These compounds find applications in:

Solvent for Research Applications:

CS₂'s ability to dissolve various organic and inorganic compounds makes it a useful solvent in numerous research settings. Its applications include:

- Dissolving elemental sulfur: This allows researchers to study the properties and reactivity of sulfur in various chemical reactions.

- Extracting organic compounds from natural sources: CS₂ can effectively extract valuable compounds like essential oils and alkaloids from plants.

- Studying high-temperature materials: Due to its high boiling point, CS₂ can be used as a solvent for studying materials at elevated temperatures.

Spectroscopic Studies:

The unique electronic structure of CS₂ makes it a valuable tool in various spectroscopic techniques:

- Raman spectroscopy: CS₂ is a common reference material for calibrating Raman spectrometers due to its well-defined Raman bands.

- Nuclear magnetic resonance (NMR) spectroscopy: CS₂ can be used as a solvent for certain NMR experiments due to its lack of interference with the NMR signal of the target molecule.

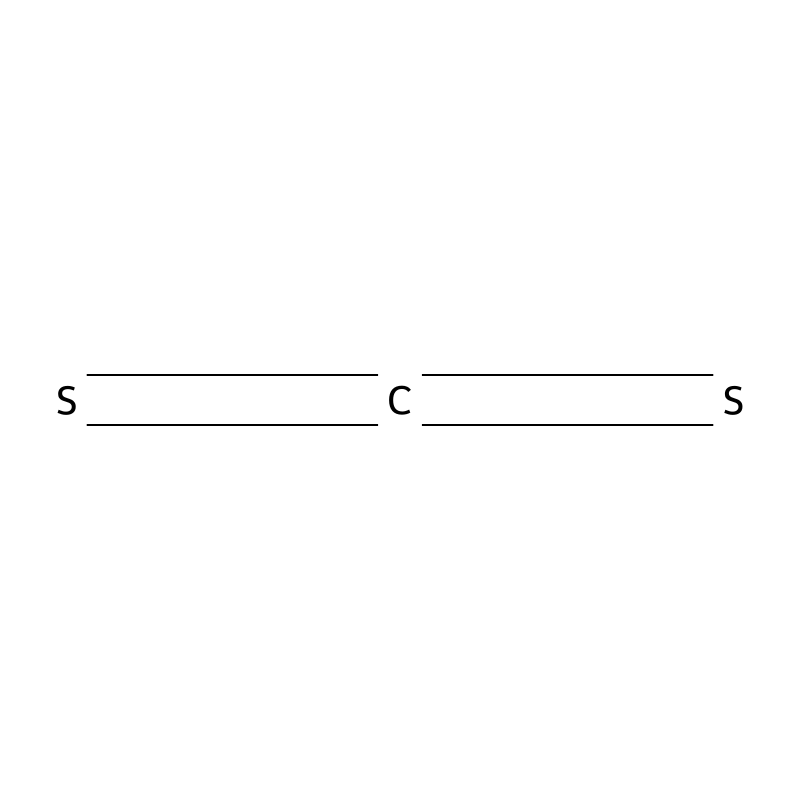

Carbon disulfide, with the chemical formula , is an inorganic compound characterized by its linear structure where a carbon atom is double-bonded to two sulfur atoms (). This compound is colorless to light yellow and possesses a strong, unpleasant odor. It is highly volatile and flammable, with a flash point of approximately -22°F (-30°C) and a boiling point of 46.24°C. Carbon disulfide is denser than water (density of 1.539 g/cm³) and is insoluble in water, but it effectively dissolves various organic substances, including sulfur, phosphorus, and iodine .

Carbon disulfide is a hazardous material with several safety concerns:

- Toxicity: CS₂ is a neurotoxin that can cause various health problems upon exposure, including nervous system damage, headaches, dizziness, and even psychosis with chronic exposure [].

- Flammability: The low flash point and wide flammability range of CS₂ vapors make it highly susceptible to ignition, posing a fire hazard.

- Reactivity: CS₂ can react violently with strong oxidizing agents and strong bases.

Safety precautions

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling CS₂.

- Ensure proper ventilation in workplaces where CS₂ is used to prevent inhalation exposure.

- Store CS₂ in a cool, dry, and well-ventilated place away from heat sources and incompatible chemicals.

- Combustion: When combusted in oxygen, carbon disulfide produces carbon dioxide and sulfur dioxide:

- Reactions with Nucleophiles: Carbon disulfide reacts with nucleophiles to form various products:

- With amines to produce dithiocarbamates:

- With alkoxides to form xanthates:

- With amines to produce dithiocarbamates:

- Reduction: Reducing carbon disulfide with sodium yields sodium 1,3-dithiole-2-thione-4,5-dithiolate:

- Chlorination: Chlorination of carbon disulfide leads to the formation of carbon tetrachloride:

Carbon disulfide is recognized for its toxicity and potential health hazards. It can affect the central nervous system, leading to symptoms such as dizziness, headaches, and in severe cases, neurological damage. Chronic exposure may result in more severe health issues including reproductive toxicity and liver damage. Due to these effects, handling carbon disulfide requires strict safety protocols .

Carbon disulfide can be synthesized through several methods:

- Direct Combination: Carbon (or coke) is reacted with sulfur at high temperatures (800–1000 °C):

- Natural Gas Reaction: A lower-temperature method involves reacting natural gas with sulfur in the presence of catalysts like silica gel or alumina at around 600 °C:

These methods contribute to the global production of approximately one million tonnes annually, with significant consumption in China and India for manufacturing processes .

Carbon disulfide has diverse applications across various industries:

- Manufacturing Rayon: It is primarily used in producing rayon fibers.

- Solvent: It serves as a solvent for rubber, fats, phosphorus, and other organic materials.

- Chemical Intermediate: Carbon disulfide is utilized in synthesizing other chemicals such as carbon tetrachloride and pesticides.

- Flotation Agents: It plays a role in mineral processing as a flotation agent.

- Soil Disinfectants: It is also used in agricultural applications as a soil disinfectant .

Research indicates that carbon disulfide interacts with various chemical species, leading to unique products not observed with similar compounds like carbon dioxide. For instance, its reactions with active methylene compounds yield products that demonstrate distinct properties compared to those formed from carbon dioxide .

Studies have also explored the coordination chemistry of carbon disulfide, where it acts as a ligand for metal complexes, forming pi complexes that are crucial for various catalytic processes .

| Compound | Formula | Key Characteristics |

|---|---|---|

| Carbon Dioxide | CO₂ | Non-toxic gas; used in respiration; polar molecule. |

| Thiocarbonic Acid | H₂CS | Weak acid; less stable than carbon disulfide. |

| Dimethyl Sulfide | (CH₃)₂S | Volatile; used in organic synthesis; less toxic. |

| Sulfur Dichloride | SCl₂ | Reactive; used in chlorination reactions; highly toxic. |

Carbon disulfide's unique ability to dissolve various substances while being a potent solvent distinguishes it from these similar compounds. Its reactivity towards nucleophiles also allows it to participate in diverse chemical transformations not typically associated with the other compounds listed .

Industrial Synthesis Pathways via Hydrocarbon-Sulfur Reactions

Carbon disulfide production has evolved significantly since its discovery. The primary industrial synthesis pathways involve the reaction between hydrocarbons and sulfur under specific conditions. The most common modern production method utilizes the reaction between natural gas (primarily methane) and sulfur at elevated temperatures in the presence of catalysts.

The fundamental reaction governing this process can be represented as:

This reaction effectively converts methane and elemental sulfur into carbon disulfide and hydrogen sulfide as a by-product. In industrial settings, this process is carried out in conversion reactors operating at temperatures around 650°C, achieving methane conversion rates of approximately 99.9%. The process is analogous to the combustion of methane but with sulfur replacing oxygen as the reactant.

A study on the kinetics of CS₂ formation found that the reaction between methane and sulfur is remarkably rapid, with complete consumption of sulfur occurring in less than 100 ms at 1100°C. At these elevated temperatures, the primary sulfur-containing products are CS₂ and H₂S. As temperatures exceed 1000°C, the produced H₂S begins to decompose, leading to a proportional increase in CS₂ formation.

| Reaction Temperature (°C) | Conversion Rate | Primary Products | Reaction Time |

|---|---|---|---|

| 650 | ~99.9% | CS₂, H₂S | 3.0-5.0 seconds |

| 800-1000 | High | CS₂, H₂S | Variable |

| >1000 | High | CS₂, H₂S (H₂S begins to decompose) | <100 ms |

| 1100 | Complete sulfur consumption | CS₂, H₂S | <100 ms |

Catalytic Processes in CS₂ Generation and Yield Optimization

The efficiency of carbon disulfide production depends significantly on the catalysts employed and the precise control of reaction conditions. Common catalysts used in industrial CS₂ generation include silica gel, bauxite, activated alumina, and various catalytic clays. These catalysts facilitate the reaction between hydrocarbons and sulfur while minimizing unwanted side reactions.

A critical aspect of optimizing CS₂ yield involves preventing the premature mixture of reactants before they contact the catalyst. Research has shown that sulfur tends to catalyze the cracking and/or polymerization of preheated hydrocarbons that are not in contact with the carbon disulfide-forming catalyst, particularly at or near cracking temperature. This can lead to inefficient carbon disulfide formation, as well as undesirable cracking and polymerization reactions.

To maximize yield and efficiency, modern production processes implement several key strategies:

- Separate preheating of hydrocarbon gas and sulfur vapor to reaction temperature

- Controlling the residence time at high temperatures to prevent substantial cracking of hydrocarbon gas

- Simultaneous mixing of preheated hydrocarbon gas with preheated sulfur immediately before contacting the catalyst

- Using excess sulfur (typically 10-50% over stoichiometric requirements) to ensure complete reaction

For reactions involving higher hydrocarbons (C₃ and above), special attention must be paid to prevent cracking. When using propane containing approximately 95% propane, 2% ethane, and 3% butanes and heavier hydrocarbons, an excess of 10-50% sulfur over the stoichiometric requirements is typically employed to optimize the reaction yield.

Historical Evolution of Production Techniques and Scalability Challenges

The history of carbon disulfide production reflects the evolution of chemical engineering processes and industrial chemistry. Carbon disulfide was first discovered by Wilhelm August Lampadius in 1796, who prepared it by heating pyrite with moist charcoal and initially called it "liquid sulfur" (flüssig Schwefel). Its chemical composition was finally determined in 1813 by Jöns Jacob Berzelius and Alexander Marcet, who established its empirical formula as CS₂.

Commercial production of carbon disulfide began around 1880. The earliest industrial production method involved the reaction of charcoal with sulfur vapor at temperatures between 750-1000°C (1400-1800°F). The fundamental reaction for this historical process can be represented as:

However, by the mid-20th century, this process had been largely superseded, especially in the United States, by processes based on the reaction of natural gas (primarily methane) with sulfur. This transition represented a significant advancement in production efficiency and cost-effectiveness.

Several production techniques have been developed over time:

- Charcoal-Sulfur Method (Historical): The reaction of charcoal with sulfur vapor at 750-1000°C.

- Natural Gas-Sulfur Method (Modern): The reaction of methane with sulfur at around 600°C in the presence of silica gel or alumina catalysts.

- Alternative Methods: Some processes utilize the reaction between sulfur dioxide and carbon monoxide in a two-catalytic reaction system.

Scalability challenges in carbon disulfide production have primarily centered around safety concerns, given its high volatility, low flash point, low autoignition temperature, and wide range of explosive limits in air. These properties pose significant fire and explosion hazards that must be carefully managed in industrial settings.

Additional challenges include:

- Preventing the formation of tar and coke during the reaction

- Controlling the reaction to minimize the production of unwanted by-products

- Managing the highly toxic nature of both carbon disulfide and hydrogen sulfide by-products

- Developing effective recovery systems for unreacted sulfur and hydrogen sulfide

The hydrolysis of carbon disulfide proceeds through competing mechanisms whose dominance depends on catalytic conditions. Uncatalyzed hydrolysis follows a sluggish one-step pathway with an estimated half-life exceeding several months under ambient conditions [4]. This direct reaction pathway involves nucleophilic water attack at the electrophilic carbon center, yielding thiocarbonic acid (H~2~CS~3~) as an unstable intermediate that rapidly decomposes to hydrogen sulfide (H~2~S) and carbon dioxide (CO~2~) [4].

In contrast, catalytic systems enable a two-step hydrolysis mechanism with distinct intermediates. When mediated by [(bpy)~2~Pd~2~(NO~3~^-^)~2~] complexes (bpy = 2,2'-bipyridine), CS~2~ undergoes simultaneous C-S bond cleavage and CO~2~ release via a trimetallic palladium intermediate (Figure 1) [3]. Isotopic labeling experiments using ^13^CS~2~ and H~2~^18~O confirmed the oxygen in CO~2~ originates exclusively from water, while carbon derives from CS~2~ [3]. The catalytic cycle proceeds through:

- CS~2~ activation: Coordination to the Pd~2~ dimer followed by nucleophilic water attack

- Intermediate formation: Generation of a μ-sulfido-bridged Pd~3~ complex

- CO~2~ release: Cleavage of the C-S bond with concomitant CO~2~ liberation

This pathway achieves 57% CS~2~ conversion within 5 minutes at 25°C, representing a 10^4^ rate enhancement over uncatalyzed hydrolysis [3]. Competing parallel pathways produce carbonyl sulfide (COS) through a transition state requiring +21.1 kcal/mol activation energy, though COS accounts for <5% of products under optimized conditions [3].

Atmospheric hydrolysis follows distinct two-step kinetics mediated by water clusters. Computational models predict:

Step 1: CS~2~ + H~2~O → COS + H~2~S

Step 2: COS + H~2~O → CO~2~ + H~2~S

Field measurements near natural gas extraction sites detected CS~2~ concentrations ranging from 0.3-980 ppbv, with COS/CO~2~ ratios consistent with stepwise hydrolysis [1]. The initial CS~2~→COS step exhibits an activation energy of 15.2 kcal/mol, while the subsequent COS hydrolysis requires 12.8 kcal/mol [1].

Catalytic Oxidation and Coupled Hydrolysis-Oxidation Systems

Atmospheric particulate matter dramatically alters CS~2~ oxidation pathways. X-ray diffraction analysis of urban aerosols identified Ca(Al~2~Si~2~O~8~)·4H~2~O as the dominant catalytic phase, mimicking cement composition [2]. In fixed-bed reactor studies, these particles oxidized CS~2~ to COS with 89% selectivity at 25°C, following the stoichiometry:

CS~2~ + 3/2 O~2~ → COS + SO~2~

Table 1: Catalytic performance of mineral oxides in CS~2~ oxidation

| Catalyst | Conversion (%) | COS Selectivity (%) | SO~2~ Yield (%) |

|---|---|---|---|

| CaO | 98 | 92 | 85 |

| Fe~2~O~3~ | 76 | 88 | 68 |

| Al~2~O~3~ | 64 | 84 | 53 |

| SiO~2~ | 22 | 78 | 17 |

Calcium oxide exhibited superior activity due to its high surface oxygen mobility (0.32 mmol O~2~/g), facilitating the Mars-van Krevelen mechanism where lattice oxygen participates in COS formation [2]. In situ FT-IR revealed adsorbed CS~2~ reacts with superoxide (O~2~^-^) species to form a thioperoxy intermediate (CS~2~O~2~^-^), which decomposes to COS and elemental sulfur [2].

Synergistic hydrolysis-oxidation systems emerge when catalytic COS production couples with subsequent hydrolysis. For example, CaO-catalyzed COS undergoes rapid hydrolysis (t~1/2~ = 2.3 hr) compared to gas-phase COS (t~1/2~ = 34 days) [1]. This cascade converts CS~2~ to CO~2~ with an overall pseudo-first-order rate constant of 4.7×10^-5^ s^-1^ under humid conditions (RH >60%) [1].

Radical-Mediated Degradation Pathways in Atmospheric Chemistry

Hydroxyl radical (·OH) initiates CS~2~ degradation through pressure-dependent mechanisms. Laser-induced fluorescence measurements determined the effective rate constant as (2.7±0.6)×10^-12^ cm³/molecule·s at 293 K and 760 Torr air [5]. The reaction proceeds via:

- Adduct formation: ·OH + CS~2~ → HOCS~2~

- Oxygen-assisted decomposition: HOCS~2~ + O~2~ → COS + SO~2~ + ·OH

The ·OH regeneration creates a chain mechanism, with each radical consuming up to 12 CS~2~ molecules before termination [5]. Pressure studies revealed a Lindemann-Hinshelwood dependence, where the rate constant increases from 1.1×10^-12^ to 3.8×10^-12^ cm³/molecule·s as pressure rises from 100 to 800 Torr [5].

Figure 2: Temperature dependence of ·OH+CS~2~ rate constant

Arrhenius analysis yields an apparent activation energy of -4.0±1.5 kcal/mol, indicating a barrierless reaction pathway above 264 K [5]. This negative temperature dependence suggests dominance of the adduct stabilization step over thermal decomposition.

The carbonate radical anion (CO~3~^-^) exhibits unique reactivity through single-electron transfer mechanisms. Pulse radiolysis studies demonstrated CO~3~^-^ cleaves CS~2~ disulfide bonds via:

CO~3~^-^ + CS~2~ → CS~2~^-^ + CO~3~

CS~2~^-^ + H~2~O → COS + HS^-^

This pathway produces carbonyl sulfide with a quantum yield of 0.32±0.05 at 298 K [6]. Unlike ·OH-mediated routes, CO~3~^-^ reactions show negligible O~2~ dependence, maintaining a constant rate of 5.6×10^9^ M^-1^s^-1^ across 0-21% O~2~ concentrations [6].

Nighttime degradation pathways involve nitrate radicals (NO~3~·), which react with CS~2~ at 2.1×10^-15^ cm³/molecule·s. The mechanism proceeds through hydrogen abstraction:

NO~3~· + CS~2~ → HCS~2~ + NO~3~^-^HCS~2~ + O~2~ → OCS + SO

Catalytic Removal Technologies for Industrial Emissions

Advanced catalytic technologies have emerged as highly effective solutions for controlling carbon disulfide emissions from industrial sources, offering superior removal efficiencies and operational flexibility compared to conventional treatment methods. These technologies operate through diverse mechanisms including adsorption, catalytic hydrolysis, oxidation, and combined processes that can achieve removal efficiencies exceeding ninety-nine percent under optimized conditions.

Activated carbon-based adsorption systems represent the most widely deployed technology for carbon disulfide removal, with significant enhancements achieved through surface modification strategies. Copper-cobalt sulfophthalocyanine-cerium modified activated carbon demonstrates markedly enhanced adsorption performance under microtherm and micro-oxygen conditions. Operating at sixty degrees Celsius with two percent oxygen concentration provides optimal conditions for carbon disulfide removal, with the modified adsorbent functioning catalytically to promote surface oxidation reactions.

The adsorption mechanism involves formation of sulfate species that strongly adsorb to the modified carbon surface, while characterization studies using nitrogen adsorption-desorption, X-ray diffraction, X-ray photoelectron spectroscopy, and scanning electron microscopy reveal structural changes that enhance adsorption capacity. Thermal desorption regeneration allows recovery of the exhausted adsorbent with minimal capacity loss for at least two cycles, though steam regeneration must be avoided due to carbon disulfide's low autoignition temperature.

Hydroxyl-modified activated carbon shows enhanced adsorption capacity through molecular simulation studies, with optimal performance achieved at twenty-five percent hydroxyl content. The simulation results demonstrate that carbon disulfide molecules, being polar, readily form hydrogen bonds during adsorption, and the introduction of oxygen atoms provides additional adsorption sites. At atmospheric pressure and 318 Kelvin, hydroxyl-modified activated carbon with twenty-five percent hydroxyl content exhibits the highest adsorption efficiency while maintaining favorable diffusion characteristics.

Catalytic hydrolysis technologies utilize bifunctional catalysts that simultaneously promote carbon disulfide hydrolysis and hydrogen sulfide oxidation. The hydrolysis reaction proceeds through sequential conversion: carbon disulfide first hydrolyzes to hydrogen sulfide, followed by oxidation to elemental sulfur or sulfuric acid. This coupled approach achieves five times higher removal rates compared to hydrolysis alone by eliminating hydrogen sulfide inhibition.

Optimized catalytic systems employ five percent titanium dioxide and one percent calcium oxide on potassium-activated carbon for hydrolysis, combined with iron-EDTA supported on carbon materials for hydrogen sulfide oxidation. Operating temperatures between eighty-five and one hundred twenty-five degrees Celsius under atmospheric pressure provide optimal performance, with reaction temperature and oxygen concentration serving as crucial factors for process efficiency.

Nano-active carbon-based catalysts prepared through liquid phase deposition show exceptional performance for low-temperature catalytic hydrolysis below one hundred degrees Celsius. Iron-loaded nano-activated carbon catalysts prepared with 0.2 molar iron concentration after calcination at five hundred degrees Celsius demonstrate superior activity. Optimization studies reveal that fluoride-to-iron ratios of three-to-one and solution pH of 5.1 provide optimal preparation conditions, with catalyst performance strongly influenced by pore structure in the five to ten nanometer range.

Dielectric barrier discharge plasma coupled with bismuth vanadate catalysts represents an innovative approach combining plasma activation with heterogeneous catalysis. Limonite and siderite-supported bismuth vanadate catalysts prepared through hydrothermal synthesis show enhanced carbon disulfide decomposition when coupled with plasma treatment. Optimization at 350 degrees Celsius calcination temperature with mass ratios of three-to-seven for mineral-to-bismuth vanadate yields carbon disulfide decomposition efficiencies 11.9 to 13.2 percent higher than plasma treatment alone.

Metal-organic framework catalysts offer promising alternatives with exceptional turnover frequencies. Novel dysprosium-containing metal-organic frameworks assembled from twenty-four-nuclear cages demonstrate outstanding catalytic activity for carbon disulfide conversion under mild conditions, achieving record turnover frequency values of 51.1 per hour. These catalysts show excellent reusability for at least five cycles without performance degradation and enable gram-scale applications with potential for practical carbon disulfide disposal.

Regenerative thermal oxidation provides complete destruction of carbon disulfide through high-temperature thermal treatment. Operating at temperatures between 1400 and 1600 degrees Celsius with residence times of 0.5 to 2.0 seconds, these systems achieve destruction efficiencies exceeding ninety-nine percent. The regenerative design captures heat from the oxidation process to preheat incoming gas streams, achieving thermal efficiencies up to ninety-seven percent.

However, thermal oxidation of carbon disulfide requires special consideration due to the formation of sulfur dioxide as an oxidation byproduct, necessitating additional sulfur dioxide control measures. The corrosive nature of carbon disulfide also demands construction materials such as Hastelloy or stainless steel, significantly increasing capital costs. Despite these limitations, thermal oxidation remains highly effective for complete carbon disulfide destruction in high-concentration waste streams.

Absorption and oxidation systems utilizing alkaline solutions provide simultaneous removal of multiple sulfur compounds. Operating with alkaline baths at pH 9.6 to 9.8, these systems can reduce carbon disulfide concentrations from 200 to 600 milligrams per cubic meter by approximately seventy percent. The absorption process involves hydrolysis of carbon disulfide in the presence of hydrogen sulfide, followed by oxidation to sodium thiosulfate, elemental sulfur, and sulfates using atmospheric air.

Bioremediation Approaches for Carbon Disulfide-Contaminated Ecosystems

Bioremediation technologies offer environmentally sustainable approaches for treating carbon disulfide-contaminated ecosystems through the metabolic activities of specialized microorganisms capable of utilizing carbon disulfide as carbon and energy sources. These biological treatment systems demonstrate significant potential for both in-situ and ex-situ applications, with removal efficiencies often exceeding ninety-five percent under optimized conditions.

Thiobacillus thioparus strain TK-m represents the most extensively characterized carbon disulfide-degrading microorganism, demonstrating unique ability to grow autotrophically using carbon disulfide or carbonyl sulfide as sole substrates. Growth yield on carbon disulfide reaches 7.9 ± 0.9 grams of cell carbon per mole of carbon disulfide, comparable to yields achieved with other sulfur compounds. Under aerobic conditions, this organism exhibits a Michaelis constant of 16.5 micromolar and maximum velocity of 524 nanomoles of oxygen consumed per minute per milligram of organism protein.

The degradation mechanism proceeds through sequential hydrolytic cleavage of carbon disulfide to carbonyl sulfide, then hydrogen sulfide, with complete oxidation of sulfide to sulfate providing energy for autotrophic carbon dioxide fixation. Under anaerobic conditions, Thiobacillus thioparus strain TK-m sequentially produces carbonyl sulfide and hydrogen sulfide, demonstrating metabolic flexibility across different oxygen regimes.

Thiomonas species WZW shows broad substrate utilization capabilities, growing on carbon disulfide, thiosulfate, dimethyl sulfide, dimethyl disulfide, and hydrogen sulfide. This organism exhibits Michaelis constants between five and ten micromolar for carbon disulfide, with optimal growth occurring at pH 6 to 8. Carbon disulfide becomes inhibitory above 0.3 millimolar, similar to inhibition patterns observed with other Thiobacillus species.

Biotrickling filter applications using Thiomonas species WZW achieve rapid startup with ninety-five percent removal efficiency within one week at inlet carbon disulfide concentrations of 2 centimolar and space velocities of 54 per hour. Subsequent optimization through thiosulfate supplementation increases removal efficiency to ninety-nine percent, while step-wise increases in space velocity to 130 per hour maintain stable performance with ninety-five percent removal efficiency.

Indigenous soil microbial communities demonstrate significant carbon disulfide degradation potential under both aerobic and anaerobic conditions. Microcosm studies using soil and groundwater from carbon disulfide-contaminated sites reveal first-order degradation rate constants of 1.25×10⁻² per hour for biological degradation with soil. Almost complete degradation occurs in soil microcosms compared to approximately forty percent degradation in groundwater-only controls, indicating that soil microorganisms provide the primary degradation activity.

The biodegradation mechanism in soil systems produces carbonyl sulfide and hydrogen sulfide as intermediates, consistent with the hydrolytic pathway proposed by Smith and Kelly. Importantly, these intermediate products do not accumulate to inhibitory concentrations, even under strictly anaerobic conditions, suggesting effective sequential degradation by mixed microbial consortia. Carbon isotope signatures provide evidence for biological degradation, with enrichment factors of -7.5 ± 0.8 per mil for soil systems compared to -23.0 ± 2.1 per mil for groundwater alone.

Biofilter systems utilizing peat as support material demonstrate effective simultaneous removal of carbon disulfide and hydrogen sulfide when inoculated with specialized Thiobacillus strains. Operating with empty bed retention times exceeding sixty seconds, these systems achieve ninety-nine percent removal efficiency for both compounds at concentrations below 600 milligrams of sulfur per cubic meter. Maximum sulfur removal rates reach 4500 grams of sulfur per day per cubic meter of filter material.

However, biofilter performance becomes compromised at higher concentrations exceeding 1300 to 5000 milligrams of sulfur per cubic meter, leading to overloading, excessive sulfuric acid production, elemental sulfur accumulation, and reduced removal efficiency. The bacteriostatic properties of carbon disulfide can hamper biodegradation in conventional biofilters, prompting development of reverse-flow strategies that provide more homogeneous biomass distribution and improved long-term performance.

Reverse-flow biofilter operation demonstrates enhanced resilience to operational disturbances, maintaining performance during twenty-four-hour shutdowns, inlet concentration increases, and interruptions in air humidification. While reduction in empty bed retention time to sixty seconds significantly decreases removal efficiency regardless of flow mode, the reverse-flow strategy consistently provides benefits even when unidirectional flow is subsequently re-established.

Mixed microbial consortia often outperform single-species systems due to metabolic complementarity and enhanced substrate utilization. Three-member bacterial consortia achieve 94.9 percent degradation compared to 91.66 percent for single Bacillus species and 85.9 percent for untreated controls in soil microcosm studies. The success of seeded organisms depends not only on metabolic competence but also survivability, adaptability, and ability to compete with indigenous microflora.

Acidithiobacillus thiooxidans strains demonstrate specialized capabilities for carbon disulfide degradation under acidic conditions. These sulfur-oxidizing bacteria can convert carbon disulfide and related compounds to carbon dioxide and hydrogen sulfide, making them particularly suitable for treating acidic contaminated environments where other microorganisms may be inhibited.

Biostimulation approaches focus on optimizing environmental conditions to enhance indigenous microbial degradation capabilities. Critical factors include oxygen availability, temperature, nutrient supply, pH control, and contaminant bioavailability. Identifying and removing biodegradation bottlenecks proves essential for successful implementation, often requiring combined approaches that integrate biological treatment with chemical or physical enhancement methods.

The application potential for bioremediation extends from pure culture biotechnology for specialized treatment systems to natural attenuation assessment for contaminated sites. Biotrickling filters provide continuous treatment capabilities for industrial emissions, while soil bioremediation offers cost-effective solutions for contaminated land restoration. Subsurface bioremediation applications show promise for treating groundwater contamination, particularly where carbon disulfide degradation products can be managed through sequential biological processes.

Physical Description

GasVapor; Liquid

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless to faint-yellow liquid with a sweet ether-like odor.

Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.]

Color/Form

Clear, colorless or faintly yellow liquid

XLogP3

Boiling Point

46.0 °C

46.2 °C

46 °C

116°F

Flash Point

-22 °F (-30 °C) (Closed cup)

-30 °C c.c.

-22°F

Vapor Density

2.67 (Air = 1)

Relative vapor density (air = 1): 2.63

2.67

Density

1.2632 g/cu cm at 20 °C

Relative density (water = 1): 1.26

1.26

LogP

log Kow = 1.94

1.94

1.84

Odor

When pure, carbon disulfide has sweetish aromatic odor similar to that of chloroform.

Melting Point

-111.5 °C

-111.7 °C

-111.6°C

-111 °C

-169°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361fd: Suspected of damaging fertility;

Suspected of damaging the unborn child [Warning Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Therapeutic Uses

MEDICATION (VET): Anthelmintic /Former use/

Mechanism of Action

Vapor Pressure

359.00 mmHg

359 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 48

360 mmHg

297 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Impurities

Impurities: Sulfur compounds.

Other CAS

12539-80-9

Wikipedia

Drug Warnings

Admin ... in ... gelatin capsules ... rupturing capsules can lead to blistering of mucous membranes, respiratory distress, anesthesia, & even death.

Biological Half Life

Half-life for disappearance of /carbon disulfide/ from blood is estimated at less than 1 hour.

In vitro studies demonstrated that carbon disulfide readily combines with the amino acids in human blood, the half-life of this reaction being approximately 6.5 hours.

Use Classification

Hazardous Air Pollutants (HAPs)

Agrochemicals -> Insecticides, Nematicides

Fire Hazards -> Teratogens, Flammable - 4th degree

Methods of Manufacturing

Prepared on an industrial scale by heating charcoal with vaporized sulfur; from sulfur and natural gas.

(1) Reaction of natural gas or petroleum fractions with sulfur. (2) From natural gas and hydrogen sulfide at very high temperature (plasma process). (3) By heating sulfur and charcoal and condensing the carbon disulfide vapors.

Charcoal-Sulfur Process. Sulfur vapor reacts with charcoal at temperatures of 750-900 °C to form carbon disulfide. Sulfur vapor is an equilibrium mixture of several molecular species, including S8, S6, and S2. The equilibrium shifts toward S2 at higher temperatures and lower pressures. The overall reaction is endothermic and theoretically consumes 1950 kJ/kg (466 kcal/kg) of carbon disulfide when the reactants are at 25 °C and the products are at 750 °C. Most of the heat input goes into dissociation of sulfur vapor to the reactive species, S2.

Hydrocarbon-Sulfur Process. The principal commercial hydrocarbon is methane from natural gas, although ethane, and olefins such as propylene have also been used. Methane reacts with sulfur essentially without side reactions. At 400-700 °C, equilibrium exceeds 99.9%. About 5-10% excess sulfur is usually maintained in the reaction mixture to promote high methane conversion and to minimize by-product yield.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Food, beverage, and tobacco product manufacturing

Mining (except oil and gas) and support activities

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Services

Wholesale and retail trade

Carbon disulfide: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Classed as an inorganic compound

Analytic Laboratory Methods

Method: NIOSH 1600, Issue 2; Procedure: gas chromatography with sulfur flame photometric detector; Analyte: carbon disulfide; Matrix: air; Detection Limit: 0.02 mg/sample.

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: carbon disulfide; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.26 ug/L.

Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: carbon disulfide; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.093 ug/L.

For more Analytic Laboratory Methods (Complete) data for Carbon disulfide (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

The use of blood, exhaled air and urine as biological monitors of exposure to carbon disulfide was studied in England. A metabolite of carbon disulfide, 2-thiothiazolidine-4-carboxylic acid was identified in urine through high performance liquid chromatography. The head space analysis used was a sulfur specific detector to determine acid labile carbon-disulfide in blood. End expired breath samples were obtained through forced exhalation and carbon disulfide was determined by a quadrupole mass spectrometer. A general trend suggested increased uptake with increasing exposure. Reproducibility was difficult to achieve.

Analytical methods for determining carbon disulfide and its metabolites in biological materials. /From table/ [Table#96]

Storage Conditions

... Should be kept away from heat, sparks, and flames, and adequate ventilation should be provided. ... Storage and handling equipment are generally of conventional carbon steel construction. All parts of a system, incl piping, valves, and movable containers, must be earth-ground and firmly bonded by good electrical conductors to eliminate the possibility of static charge build-up and spark discharge.

Store small containers in a cool, dry, well-ventilated location. Store bulk quantities under water or inert gas blanket. Outside or detached storage preferred.

Fireproof. Separated from oxidants, food and feedstuffs. Cool.

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Refrigerate before opening.

Interactions

... signs of carbon disulfide poisoning in animals are intensified by reserpine, iproniazid, and amphetamine...

It is now recognized that the neural responses to carbon disulfide are greatly influenced by the mineral content of the diet, at least in animals. A highly mineralized diet offering substantial protection from neurologic effects.

Inclusion of equimolar mixt of carbon disulfide in oral dose of approx 4 LD50's of carbon tetrachloride (5 mmol/kg) to phenobarbitone-pretreated rats reduced the amt of liver injury due to carbon tetrachloride & prevented deaths.

For more Interactions (Complete) data for Carbon disulfide (35 total), please visit the HSDB record page.